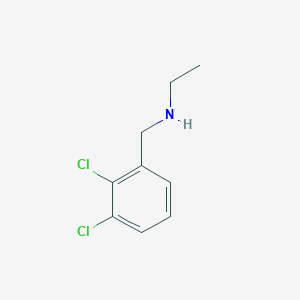

(2,3-Dichloro-benzyl)-ethyl-amine

Description

Contextualizing Benzyl (B1604629) Amines within Organic and Medicinal Chemistry

Benzylamines are organic compounds featuring a benzyl group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile precursor for a multitude of more complex molecules. In synthetic chemistry, the benzyl group is often employed as a protecting group for amines, as it can be readily cleaved under specific conditions. Beyond this utility, the benzylamine (B48309) core is a key structural element in numerous biologically active compounds and pharmaceutical drugs. guidechem.comnih.gov Their derivatives have been investigated for a wide range of therapeutic applications, acting as, for example, inhibitors of enzymes like monoamine oxidase (MAO). The ability of the amine group to form salts and participate in hydrogen bonding, combined with the diverse substitution patterns possible on the aromatic ring, makes benzylamines a privileged scaffold in drug discovery.

The Significance of Halogenation in Chemical Biology: A Focus on Dichlorination

Halogenation, the process of introducing halogen atoms (such as fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in medicinal chemistry and chemical biology. google.comresearchgate.net The incorporation of halogens can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles.

Dichlorination, the introduction of two chlorine atoms, is of particular interest. The position of the chlorine atoms on an aromatic ring can create distinct electronic and steric properties, influencing how the molecule interacts with its biological target. Dichloro-substituted aromatic compounds are important intermediates in the synthesis of fine chemicals and pharmaceuticals. lookchem.com The presence of two chlorine atoms can enhance the compound's ability to penetrate cell membranes and can also serve as a handle for further chemical modifications through cross-coupling reactions. Research into dichlorinated compounds spans various applications, from antidiabetic agents to anticancer therapeutics. nih.govmdpi.com

Rationale for Investigating (2,3-Dichloro-benzyl)-ethyl-amine and Related Structural Motifs

The specific investigation of this compound is driven by the established importance of its constituent parts: the benzylamine core and the dichlorinated phenyl ring. While detailed research on this exact molecule is not extensively published, the rationale for its study is strongly supported by research on structurally similar compounds. The 2,3-dichloro substitution pattern, in particular, is a key feature in various biologically active molecules. For instance, the 2,3-dichlorophenyl moiety is a component of intermediates used in the synthesis of Lamotrigine, an anticonvulsant drug, and Anagrelide, a platelet-reducing agent. google.comgoogle.com

Furthermore, studies on related dichlorinated benzylamine derivatives have revealed significant biological activities. For example, derivatives of quinazoline (B50416) that incorporate dichlorobenzylamine structures have shown potential antibacterial activity. The substitution pattern on the benzyl ring and the nature of the alkyl group on the amine are critical determinants of a compound's biological profile. Therefore, synthesizing and characterizing molecules like this compound allows researchers to systematically explore structure-activity relationships (SAR). rsc.orgdrugdesign.org By modifying the ethyl group or the position of the chlorine atoms, chemists can fine-tune the molecule's properties to optimize it for a specific biological target.

Overview of Research Scope and Thematic Areas

Research concerning this compound and its analogs primarily falls within the domain of synthetic and medicinal chemistry. The main thematic areas include the development of efficient synthetic routes to access these molecules and the evaluation of their potential as therapeutic agents. A key focus is on understanding how the specific 2,3-dichloro substitution pattern influences biological activity, often in comparison to other isomers (e.g., 2,4-dichloro or 3,4-dichloro). The exploration of their potential as anticancer, antimicrobial, or enzyme-inhibiting agents constitutes a significant part of the research landscape for this class of compounds. rsc.org

Physicochemical Properties of this compound

Below is a table summarizing the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 893586-26-0 | guidechem.com |

| Molecular Formula | C₉H₁₁Cl₂N | guidechem.com |

| Molecular Weight | 204.1 g/mol | guidechem.com |

| Monoisotopic Mass | 203.0268547 u | guidechem.com |

| Topological Polar Surface Area | 12 Ų | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| XLogP3-AA | 2.9 | guidechem.com |

| Heavy Atom Count | 12 | guidechem.com |

This interactive table provides a summary of key computed properties for this compound.

Related Dichlorinated Benzyl Compounds in Research

To understand the context for studying this compound, it is useful to consider the research on related compounds where the dichlorobenzyl motif is present.

| Compound Name | CAS Number | Research Context / Application |

| (2,6-Dichloro-benzyl)-ethyl-amine | 62924-62-3 | Chemical intermediate lookchem.com |

| 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine | 302548-99-8 | Potential anticancer and antimicrobial properties |

| Ethyl N-(2,3-dichloro-6-aminobenzyl)glycine | 70406-92-7 | Impurity/intermediate related to Anagrelide nih.gov |

| Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | Not Available | Intermediate in the synthesis of Anagrelide google.com |

| 2-(2,3-dichlorophenyl)ethanamine | 34164-43-7 | Chemical for early discovery research sigmaaldrich.com |

This interactive table highlights related compounds featuring the dichlorobenzyl group and their relevance in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUXKUPKUUKLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro Benzyl Ethyl Amine

Established Synthetic Pathways for N-Substituted Benzylamines

The formation of the benzylic carbon-nitrogen bond is a well-understood transformation in organic chemistry. Several robust methods have been developed for the synthesis of N-substituted benzylamines, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and selectivity.

Reductive amination is a highly versatile and widely used method for preparing amines. The process typically involves two sequential steps: the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. google.com For the synthesis of N-substituted benzylamines, this involves the condensation of a benzaldehyde (B42025) derivative with a primary amine.

The reaction can be performed in a stepwise manner, where the imine is isolated before reduction, or as a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. One-pot methods are generally preferred for their operational simplicity. A key intermediate in this process is the Schiff base (imine), formed by condensing an aldehyde with an amine. nih.gov The subsequent reduction of the C=N double bond yields the final amine product. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com

The direct N-alkylation of primary amines with alkyl halides via an Sₙ2 reaction is a classical method for C-N bond formation. youtube.com In the context of benzylamine (B48309) synthesis, this would involve reacting a primary amine with a benzyl (B1604629) halide, such as a benzyl chloride or bromide. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. youtube.com

A significant challenge with this method is controlling the extent of alkylation. masterorganicchemistry.com The primary amine product is itself a nucleophile and can compete with the starting amine for the remaining alkyl halide. This often leads to the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating purification and reducing the yield of the desired product. masterorganicchemistry.com To favor the formation of the secondary amine, a large excess of the primary amine is often used to increase the probability of the alkyl halide reacting with the starting amine rather than the product. masterorganicchemistry.com An organic synthesis procedure for a related N-benzylamine details reacting benzylamine with a silylmethyl chloride in acetonitrile. orgsyn.org

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. beilstein-journals.org This reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

While originally developed for aryl halides, this methodology can be extended to benzyl systems. The choice of catalyst system is critical for achieving high efficiency. A common system involves a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with a bulky electron-rich phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). nih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. nih.gov These reactions have been successfully applied in various contexts, including solid-phase synthesis and the asymmetric amination of specific substrates. nih.govnih.gov

Targeted Synthesis of (2,3-Dichloro-benzyl)-ethyl-amine

The specific synthesis of this compound can be approached using the general methodologies described above. The two most direct and practical routes are the reductive amination of 2,3-dichlorobenzaldehyde (B127699) and the direct alkylation of ethylamine (B1201723) with a 2,3-dichlorobenzyl halide.

For any synthetic route, optimization is key to maximizing yield and purity.

For a reductive amination approach, key variables include the choice of reducing agent, solvent, and the stoichiometry of the reactants. Sodium triacetoxyborohydride is often a preferred reagent for one-pot reactions due to its mildness and tolerance of slightly acidic conditions which can favor imine formation. The reaction is typically run with a slight excess of the amine and reducing agent to drive the reaction to completion.

Table 1: Hypothetical Optimization Parameters for Reductive Amination

| Parameter | Condition A | Condition B | Condition C | Rationale |

|---|---|---|---|---|

| Aldehyde:Amine Ratio | 1 : 1.1 | 1 : 1.5 | 1 : 2.0 | An excess of the volatile amine (ethylamine) can shift the equilibrium towards imine formation. |

| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ | NaBH(OAc)₃ is selective for imines over aldehydes and is effective under mild conditions. |

| Solvent | Methanol | Dichloroethane (DCE) | Tetrahydrofuran (THF) | Aprotic solvents like DCE can prevent side reactions of the reducing agent. |

| Temperature | 0 °C to RT | Room Temperature | 40 °C | Most reductive aminations proceed efficiently at room temperature. |

For a direct alkylation strategy, the most critical parameter is the molar ratio of ethylamine to the 2,3-dichlorobenzyl halide. As over-alkylation is a primary concern, using a significant excess of ethylamine is standard practice. masterorganicchemistry.com

Table 2: Influence of Reactant Stoichiometry in Alkylation Reactions

| Ethylamine : Benzyl Halide Ratio | Expected Major Product | Expected Minor Products | Rationale |

|---|---|---|---|

| 1 : 1 | Mixture | (2,3-Dichloro-benzyl)-diethyl-amine, Starting materials | Low selectivity, significant competition from the product amine. masterorganicchemistry.com |

| 3 : 1 | This compound | (2,3-Dichloro-benzyl)-diethyl-amine | Improved selectivity for the secondary amine. |

The choice of catalyst directly impacts the efficiency and selectivity of the chosen synthetic pathway.

In the reductive amination route, catalytic hydrogenation offers a clean reduction method. A catalyst such as Palladium on carbon (Pd/C) is highly efficient for reducing the imine intermediate under a hydrogen atmosphere. google.com This method avoids the use of metal hydride reagents and the subsequent aqueous workup to remove boron salts. However, chemical reductants like NaBH(OAc)₃ are often more convenient for small-scale laboratory synthesis and can offer better chemoselectivity if other reducible functional groups are present.

For the direct alkylation route, the reaction is typically not catalytic. Its efficiency is primarily dictated by stoichiometry and reaction conditions rather than a catalyst. The synthesis of a structurally similar compound, (2,3-Dichloro-benzyl)-isopropyl-amine, proceeds via the reaction of 2,3-dichlorobenzyl chloride with isopropylamine (B41738) under anhydrous conditions, highlighting a straightforward, non-catalytic approach.

If a palladium-catalyzed approach were to be employed, for instance, coupling ethylamine with 2,3-dichlorobenzyl chloride, the selection of the ligand would be paramount. Ligands such as BINAP or other bulky, electron-rich phosphines are known to promote the catalytic cycle effectively. nih.gov The efficiency would depend on the careful selection of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), ligand, base, and solvent to favor the desired C-N bond formation and suppress side reactions.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dichloro Benzyl Ethyl Amine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. Each functional group within a molecule absorbs infrared radiation or scatters Raman light at characteristic frequencies, allowing for its identification and the elucidation of its chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

An FT-IR spectrum of (2,3-Dichloro-benzyl)-ethyl-amine would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the secondary amine would likely appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching vibration would be expected in the 1350-1000 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorinated benzene (B151609) ring would likely be found in the fingerprint region, typically below 800 cm⁻¹. Without experimental data, precise peak positions and intensities cannot be reported.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementary to FT-IR, an FT-Raman spectrum of this compound would also provide information about its vibrational modes. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often produce strong Raman signals. The C-H and C-C stretching vibrations would also be active. Due to the non-polar nature of many of these bonds, some vibrations that are weak in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa. Specific wavenumber assignments would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns determined by their coupling to adjacent protons. The benzylic protons (CH₂) adjacent to the nitrogen would likely resonate as a singlet or a multiplet in the range of 3.5-4.5 ppm. The ethyl group protons would show a characteristic quartet for the CH₂ group and a triplet for the CH₃ group, with their exact chemical shifts influenced by the neighboring amine. The N-H proton would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Benzyl-CH₂ | 3.5 - 4.5 | Singlet/Multiplet |

| Ethyl-CH₂ | 2.5 - 3.5 | Quartet |

| Ethyl-CH₃ | 1.0 - 1.5 | Triplet |

| N-H | Variable | Broad Singlet |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons would produce signals in the range of 120-140 ppm, with the carbons bonded to chlorine atoms showing distinct shifts. The benzylic carbon would likely appear around 50-60 ppm. The two carbons of the ethyl group would be found in the upfield region, typically between 10 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 120 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

| Benzyl-CH₂ | 50 - 60 |

| Ethyl-CH₂ | 40 - 50 |

| Ethyl-CH₃ | 10 - 20 |

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the definitive structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the protons on the aromatic ring and the ethyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D ¹H and ¹³C NMR spectra. The absence of published experimental data for this compound means that no such analyses can be presented.

Electronic Spectroscopy for Understanding Conjugation and Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for probing the electronic structure of molecules. It provides insights into the π-electron systems and the electronic transitions between different energy levels.

A thorough search for UV-Vis absorption data for this compound, including details on maximum absorption wavelengths (λmax), molar absorptivity (ε), and the nature of electronic transitions (e.g., π→π* or n→π*), did not yield any specific experimental spectra or associated data tables. For a molecule with a substituted benzene ring, one would anticipate characteristic absorption bands in the UV region. The position and intensity of these bands would be influenced by the chloro- and ethyl-amine substituents on the benzyl (B1604629) group. However, without experimental data, a detailed analysis of these effects remains speculative.

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and the resulting macroscopic properties. In the case of this compound, one would expect the presence of N-H···N hydrogen bonds, and potentially weaker C-H···π interactions involving the aromatic ring. However, in the absence of crystallographic data, a definitive analysis and description of these interactions, including their geometries and contributions to the crystal packing, cannot be provided. While studies on related dichlorobenzylamine derivatives have shown the presence of such interactions, a direct application of those findings to the title compound would not be scientifically rigorous without specific experimental validation.

Computational Chemistry and Quantum Chemical Investigations of 2,3 Dichloro Benzyl Ethyl Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (2,3-Dichloro-benzyl)-ethyl-amine, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the structure with the lowest energy.

The process of conformational analysis would explore the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. Key rotatable bonds in this compound include the C-C bond between the benzyl (B1604629) group and the ethylamino moiety, and the C-N bond. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This would identify the global minimum energy conformer (the most stable shape of the molecule) and any other low-energy local minima. This information is fundamental for understanding the molecule's physical properties and biological activity.

Calculation of Harmonic Vibrational Frequencies

Once the optimized geometry is obtained, the calculation of harmonic vibrational frequencies can be performed. This analysis predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C-H, N-H, C-N, C-Cl) and the deformation of the benzene (B151609) ring. nih.govresearchgate.netnih.gov

The theoretical spectra are valuable for several reasons. They can be compared with experimentally obtained spectra to confirm the structure of a synthesized compound. Furthermore, the analysis of these vibrational modes provides a deeper understanding of the molecule's bonding and dynamics. For instance, the characteristic stretching frequencies for the C-Cl bonds would be identifiable, providing insight into the influence of the chlorine atoms on the molecule's vibrational properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Natural Bond Orbital (NBO) Analysis for Understanding Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding molecular stability. epstem.net

Evaluation of Hyperconjugative Interactions

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In the context of this compound, NBO analysis would quantify these interactions.

Analysis of Charge Delocalization

NBO analysis also provides a detailed picture of how charge is distributed and delocalized within a molecule. It can identify the natural atomic charges on each atom, offering a more refined view than simpler methods.

For this compound, this analysis would show the electron-withdrawing effect of the two chlorine atoms on the charge distribution of the benzene ring. It would also illustrate how electron density is shared between the aromatic ring and the ethylamino side chain. Understanding charge delocalization is fundamental to explaining the molecule's reactivity, intermolecular interactions, and properties such as its dipole moment.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other chemical species, including biological receptors or reactants. dergipark.org.tr

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id For this compound, the MEP analysis is expected to reveal several key features:

Negative Potential: The most significant region of negative electrostatic potential is anticipated to be localized around the nitrogen atom of the ethyl-amine group. This is due to the lone pair of electrons on the nitrogen, making it a primary site for protonation and interaction with electrophiles. The π-electron cloud of the dichlorobenzyl ring also contributes to the negative potential, albeit to a lesser extent.

Positive Potential: Strong positive potential is expected around the hydrogen atom attached to the nitrogen (the amine proton), making it a likely site for hydrogen bonding. The hydrogen atoms of the ethyl group and the aromatic ring will also exhibit positive potential.

Understanding these reactive sites is fundamental for predicting the molecule's interaction pathways. researchgate.net

Simulation of Spectroscopic Parameters

Theoretical calculations allow for the prediction of spectroscopic data, which can be used to interpret and verify experimental findings.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. bohrium.com These theoretical predictions are invaluable for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra. The calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional. bohrium.com

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom, along with the magnetic anisotropy of the benzene ring, are the dominant factors influencing the shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is a theoretical prediction based on established principles.

¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (N-H) | 1.5 - 2.5 | Broad Singlet |

| H (Ar-H) | 7.2 - 7.6 | Multiplet |

| H (Benzyl-CH₂) | ~3.8 | Singlet/Triplet |

| H (Ethyl-CH₂) | ~2.7 | Quartet |

¹³C NMR (Predicted)

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| C (Aromatic, C-Cl) | 132 - 135 |

| C (Aromatic, C-H) | 127 - 131 |

| C (Aromatic, C-CH₂) | ~140 |

| C (Benzyl-CH₂) | ~52 |

| C (Ethyl-CH₂) | ~45 |

| C (Ethyl-CH₃) | ~15 |

A comparison between the calculated wavenumbers and experimental data, if available, allows for a definitive assignment of the spectral bands. For this compound, the key vibrational modes would include stretching and bending of the N-H, C-H, C-N, and C-Cl bonds, as well as the characteristic vibrations of the substituted benzene ring.

Predicted Vibrational Wavenumbers for Key Functional Groups The following data is a theoretical prediction based on established principles.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3300 - 3400 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | CH₂ and CH₃ | 2850 - 2980 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

| N-H Bend | Amine | 1550 - 1650 |

| CH₂ Bend (Scissoring) | Methylene | 1440 - 1470 |

| C-N Stretch | Amine | 1000 - 1250 |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. A key requirement for NLO activity is a molecular structure with both electron-donating and electron-accepting groups, connected by a π-conjugated system. researchgate.net

This compound possesses an electron-donating ethyl-amine group and an electron-accepting dichlorobenzyl moiety. This donor-acceptor framework suggests that the molecule could exhibit NLO properties. Computational studies can quantify this potential by calculating the first hyperpolarizability (β), a measure of the molecule's NLO response. A higher β value indicates a stronger NLO activity. These values are often compared to a standard NLO material like urea (B33335) for reference. theaic.org

Predicted Non-Linear Optical (NLO) Properties The following data is a theoretical prediction based on established principles.

| Property | This compound (Predicted) | Urea (Reference) |

|---|

The predicted enhancement in NLO response would stem from the intramolecular charge transfer facilitated by the push-pull electronic nature of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing researchers to study conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. tandfonline.comresearchgate.net

For this compound, an MD simulation could be employed to:

Explore Conformational Space: Identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for the flexible ethyl-amine side chain.

Analyze Solvent Effects: Simulate the molecule in a solvent like water or an organic solvent to study how solvent molecules arrange themselves around the solute (solvation). This can reveal the stability of hydrogen bonds and other intermolecular interactions. bibliotekanauki.pl

Predict Macroscopic Properties: The data from MD simulations can be used to estimate properties like diffusion coefficients and radial distribution functions, which describe the local structure of the solution.

These simulations provide a bridge between the single-molecule quantum chemical picture and the behavior of the substance in a bulk phase, offering a more complete understanding of its properties. nih.gov

Structure Activity Relationship Sar and Structural Modifications of 2,3 Dichloro Benzyl Ethyl Amine Analogues

Design Principles for Modulating Biological Activity through Structural Variations

The biological activity of a molecule is intricately linked to its three-dimensional structure and physicochemical properties. For (2,3-Dichloro-benzyl)-ethyl-amine, key areas for structural modification include the dichlorinated benzene (B151609) ring, the ethyl group of the amine moiety, and the nitrogen atom itself. Strategic alterations in these regions can profoundly impact the molecule's ability to interact with its biological target.

Impact of Halogen Position and Substitution Pattern on Activity

The presence and positioning of halogen atoms on an aromatic ring are critical determinants of a compound's biological profile. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target protein.

In the case of this compound, the ortho and meta positioning of the two chlorine atoms creates a specific electronic and steric environment. To understand the impact of the halogen substitution pattern, a systematic variation of the chlorine positions on the benzyl (B1604629) ring can be explored. For instance, shifting the chlorine atoms to other positions (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichloro) would alter the molecule's dipole moment and its ability to form specific halogen bonds with a biological target. Furthermore, replacing chlorine with other halogens, such as fluorine, bromine, or iodine, would systematically vary the size and electronegativity at these positions, providing further insights into the SAR.

Below is a hypothetical data table illustrating the potential impact of varying the halogen substitution pattern on biological activity.

| Compound | Substitution Pattern | Predicted Activity Change | Rationale |

| 1 | 2,3-Dichloro | Reference | Baseline activity. |

| 2 | 2,4-Dichloro | Potentially Increased | Altered electronic distribution may lead to enhanced binding affinity. |

| 3 | 3,4-Dichloro | Potentially Decreased | Shift in substitution pattern may disrupt key interactions with the target. |

| 4 | 2,5-Dichloro | Variable | The change in steric and electronic profile could have unpredictable effects. |

| 5 | 2,6-Dichloro | Potentially Decreased | Increased steric hindrance near the benzyl-amine bond may hinder binding. |

| 6 | 3,5-Dichloro | Potentially Increased | Symmetrical substitution may favor binding in a symmetrical pocket. |

Role of the Amine Moiety (e.g., Ethyl vs. Other Alkyl Chains)

The amine group in this compound is a key functional group, likely involved in forming ionic or hydrogen bonds with the biological target. The nature of the alkyl substituent on the nitrogen atom can significantly influence the compound's basicity, lipophilicity, and steric profile.

Varying the length and branching of the alkyl chain attached to the amine can modulate these properties. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) linear alkyl chains can affect the van der Waals interactions within the binding pocket. Branched alkyl groups, such as isopropyl or tert-butyl, would introduce greater steric bulk, which could either enhance or disrupt binding depending on the topology of the active site. The introduction of cyclic alkyl groups could also be explored to constrain the conformation of the side chain.

The following table outlines hypothetical modifications of the amine moiety and their potential effects on activity.

| Compound | Amine Moiety | Predicted Activity Change | Rationale |

| 1 | Ethylamine (B1201723) | Reference | Baseline activity. |

| 7 | Methylamine | Potentially Decreased | Reduced lipophilicity and fewer van der Waals contacts may weaken binding. |

| 8 | n-Propylamine | Potentially Increased | Increased lipophilicity could enhance binding or cell permeability. |

| 9 | Isopropylamine (B41738) | Variable | Increased steric bulk may improve selectivity or hinder binding. |

| 10 | Cyclopropylamine | Potentially Increased | Conformational restriction may lead to a more favorable binding orientation. |

Influence of N-Substitution on Biological Target Interaction

Further substitution on the nitrogen atom of the ethylamine side chain can introduce additional functional groups capable of forming new interactions with a biological target. nih.gov This strategy can be used to probe the space around the primary binding site and to introduce properties that can enhance potency or improve pharmacokinetic profiles. nih.gov

For instance, N-alkylation with functionalized alkyl chains (e.g., containing hydroxyl, ether, or amide groups) could introduce new hydrogen bond donors or acceptors. N-acylation would neutralize the basicity of the amine and introduce a carbonyl group, which could act as a hydrogen bond acceptor. The introduction of aromatic or heteroaromatic rings via N-benzylation or similar reactions could lead to new π-π stacking or other non-covalent interactions.

A hypothetical data table illustrating the influence of N-substitution is presented below.

| Compound | N-Substituent | Predicted Activity Change | Rationale |

| 1 | -H (on Nitrogen) | Reference | Primary amine. |

| 11 | -CH₃ | Variable | Secondary amine with altered basicity and steric profile. |

| 12 | -COCH₃ | Potentially Decreased | Neutralization of the amine may abolish a key ionic interaction. |

| 13 | -CH₂CH₂OH | Potentially Increased | Introduction of a hydroxyl group for potential hydrogen bonding. |

| 14 | -Benzyl | Variable | Introduction of an aromatic ring could lead to new π-stacking interactions. |

Synthesis and Characterization of SAR Libraries Based on the this compound Scaffold

The systematic exploration of SAR requires the efficient synthesis of a library of analogues. A common synthetic route to this compound and its derivatives would likely involve the reductive amination of 2,3-dichlorobenzaldehyde (B127699) with ethylamine or other primary amines. This reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

To generate a library of analogues with variations in the dichlorophenyl ring, different commercially available dichlorobenzaldehyde isomers would be used as starting materials. For modifications of the amine moiety, a range of primary amines can be reacted with a single dichlorobenzaldehyde isomer. N-substituted analogues can be prepared by further reaction of the secondary amine product with appropriate electrophiles, such as alkyl halides or acyl chlorides.

Each synthesized compound would need to be purified, typically by column chromatography or recrystallization, and its structure confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity of the final compounds would be assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Descriptor Selection and Feature Engineering

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For the this compound scaffold, a variety of descriptors would be relevant:

1D Descriptors: These include basic properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, Kier & Hall shape indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Feature engineering involves selecting the most relevant descriptors and, in some cases, creating new ones to improve the model's predictive power. researchgate.net Statistical techniques such as correlation analysis and principal component analysis (PCA) are often used to reduce the dimensionality of the descriptor space and avoid multicollinearity. The ultimate goal is to identify a set of descriptors that captures the key structural features responsible for the observed biological activity. researchgate.net For instance, descriptors related to hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants for the chloro-substituents), and steric bulk would likely be important for modeling the activity of this compound analogues.

Model Development and Validation

The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is a critical step in understanding the relationship between the chemical structure of a compound and its biological activity. For analogues of this compound, this process involves the generation of a dataset, selection of appropriate molecular descriptors, and the application of statistical methods to build and validate a predictive model.

A crucial aspect of QSAR modeling is the rigorous validation of the developed model to ensure its predictive power for new, untested compounds. nih.gov Validation is the process by which the reliability and significance of the model are established. nih.gov This is typically achieved through both internal and external validation techniques. nih.gov Internal validation assesses the robustness of the model using the initial dataset, often through cross-validation procedures like the leave-one-out (LOO) method. nih.gov External validation, considered a more stringent test, evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model's development. nih.gov

Model Development

The development of a QSAR model for this compound analogues would begin with a dataset of compounds with known biological activities. For the purpose of this article, a hypothetical dataset of this compound analogues is presented, along with their hypothetical biological activities (pIC50) and calculated molecular descriptors.

A common approach for model development is Multiple Linear Regression (MLR), which seeks to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The general form of an MLR equation is:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where c0, c1, c2, ... cn are regression coefficients and D1, D2, ... Dn are the molecular descriptors.

For our hypothetical dataset of this compound analogues, let's assume the following descriptors were found to be significant in predicting their biological activity:

LogP: A measure of the compound's lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor related to the compound's polarity and ability to form hydrogen bonds.

Molecular Weight (MW): The mass of the molecule.

The following interactive table displays the hypothetical data for a training set of this compound analogues.

Based on this training set, a hypothetical MLR model could be generated. For instance, a possible equation might be:

pIC50 = 2.5 + 0.6 * LogP - 0.02 * TPSA + 0.005 * MW

This equation would suggest that higher lipophilicity (LogP) and molecular weight are positively correlated with biological activity, while a larger polar surface area has a negative impact.

Model Validation

Once a model is developed, its statistical significance and predictive power must be thoroughly validated. Key statistical parameters used for validation include:

Coefficient of determination (r²): This parameter measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit.

Cross-validated coefficient of determination (q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

Predictive r² (r²_pred): This parameter assesses the model's predictive power on an external test set.

To perform external validation, a separate test set of compounds is required. The following interactive table presents a hypothetical test set for our this compound analogues.

Using the hypothetical MLR model developed earlier, the pIC50 values for the test set compounds can be predicted and compared to their experimental values. A plot of predicted versus experimental pIC50 values for both the training and test sets would provide a visual representation of the model's performance.

A robust QSAR model for this compound analogues would exhibit high values for r², q², and r²_pred, indicating that it not only fits the training data well but also has strong predictive capabilities for new compounds within its applicability domain. researchgate.net Such a validated model can then be confidently used to guide the design and synthesis of new analogues with potentially enhanced biological activity.

In Vitro Biological Evaluation and Mechanistic Elucidation of 2,3 Dichloro Benzyl Ethyl Amine

Assays for Target Engagement and Enzyme Inhibition

The initial stages of characterizing a novel compound involve assessing its ability to interact with specific biological macromolecules, such as enzymes and receptors. These interactions are fundamental to the compound's potential therapeutic or toxic effects.

Biochemical Characterization of Enzyme Inhibition (e.g., DNA gyrase, Topoisomerase)

Bacterial DNA gyrase and topoisomerases are well-established targets for antibacterial and anticancer agents, respectively. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. While no direct studies on the inhibition of DNA gyrase or topoisomerase by (2,3-Dichloro-benzyl)-ethyl-amine are currently available, research on analogous structures provides valuable insights.

For instance, derivatives of quinazoline (B50416) that incorporate a benzylamine (B48309) framework have demonstrated promising antibacterial activity. This activity is often attributed to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. The structural similarity of this compound to these active quinazoline derivatives suggests that it may also possess the ability to interfere with DNA gyrase function.

Furthermore, studies on halogenated derivatives of mitoxantrone, a known topoisomerase II inhibitor, have shown that the presence of halogens can significantly influence the drug's inhibitory performance. Although structurally distinct, this highlights that the dichloro-substitution on the benzyl (B1604629) ring of this compound could play a critical role in its potential interaction with topoisomerases. The investigation of benzofuran–pyrazole-based compounds has also identified potent inhibitors of DNA gyrase B, further underscoring the potential of aromatic heterocyclic compounds in targeting this enzyme class. nih.gov

Future biochemical assays, such as DNA supercoiling assays for DNA gyrase and decatenation assays for topoisomerase II, would be necessary to definitively determine the inhibitory potential of this compound against these enzymes.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a primary mechanism through which they elicit biological responses. While specific receptor binding data for this compound is not documented, studies on compounds with similar structural motifs, such as a dichlorophenyl group, offer predictive insights.

A notable example is the compound BD1047, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine, which is recognized for its high-affinity binding to sigma (σ) receptors in vitro. nih.gov Although the chlorine substitution pattern on the phenyl ring differs (3,4-dichloro in BD1047 versus 2,3-dichloro), the presence of the dichlorophenyl moiety is a key structural feature for this interaction. This suggests that this compound could also exhibit affinity for sigma receptors or other receptor types. Radioligand binding assays would be instrumental in identifying and characterizing the specific receptor targets of this compound and determining its binding affinity and selectivity.

Cell-Based Assays for Investigating Cellular Responses

To complement biochemical assays, cell-based studies are crucial for understanding how a compound affects whole cells, including its ability to inhibit microbial growth and modulate cellular pathways.

Inhibition of Microbial Growth (e.g., Antibacterial, Antifungal Activity)

The potential of benzylamine derivatives as antimicrobial agents has been explored in several studies. A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. guidechem.com Similarly, 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine has shown antimicrobial properties, indicating that the 2,3-dichlorobenzyl group can be a valuable pharmacophore in the design of antimicrobial compounds.

In the realm of antifungal research, benzimidazole (B57391) derivatives have exhibited notable activity against various fungal species. While structurally different from this compound, this highlights the broad potential of nitrogen-containing heterocyclic and aromatic compounds in combating fungal infections.

To ascertain the specific antimicrobial spectrum of this compound, standardized assays such as the determination of Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi would be required.

Table 1: Antibacterial Activity of a Related Benzylamine Derivative

| Bacterial Strain | MIC (µg/mL) of a Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative |

| Pseudomonas aeruginosa | Data not available |

| Staphylococcus epidermidis | Data not available |

| Escherichia coli | Data not available |

| Staphylococcus aureus | Data not available |

Note: Specific MIC values for a representative compound from the series were not provided in the referenced abstract. The study indicated potent activity for some derivatives. guidechem.com

Modulation of Cellular Pathways (e.g., Signaling, Gene Expression)

The interaction of a compound with its molecular target(s) can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways and alterations in gene expression. While specific data on how this compound affects cellular pathways is not available, general statements from related compounds suggest this is a plausible mechanism of action. For instance, it has been proposed that (2,3-Dichloro-benzyl)-isopropyl-amine may modulate cellular signaling pathways and influence gene expression, although the specific pathways were not elucidated.

Techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis could be employed to investigate the impact of this compound on key cellular signaling cascades (e.g., MAPK, NF-κB pathways) and to identify changes in the expression profiles of genes involved in processes like cell cycle control, apoptosis, and inflammation.

Mechanistic Studies at the Molecular Level

Elucidating the precise molecular mechanism of action is the ultimate goal in the characterization of a new bioactive compound. For this compound, this would involve integrating the findings from target engagement, enzyme inhibition, and cell-based assays to build a comprehensive picture of its biological effects.

The mechanism of action for a structurally related compound, 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, is thought to involve its interaction with specific enzymes or receptors, where the dichlorobenzyl group is believed to enhance binding affinity. This suggests that the 2,3-dichloro substitution in this compound is likely a key determinant of its molecular interactions.

Future mechanistic studies could involve computational modeling and docking simulations to predict the binding mode of this compound with its putative targets. Site-directed mutagenesis of the target protein could then be used to validate the predicted binding site. Furthermore, advanced techniques like X-ray crystallography could provide atomic-level details of the ligand-target interaction, offering invaluable information for the rational design of more potent and selective analogs.

Investigation of Binding Modes via Molecular Docking and Dynamics

Currently, there is a notable absence of specific molecular docking and molecular dynamics simulation studies for this compound in peer-reviewed literature. While the methodologies for such computational analyses are well-established and routinely applied in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a target protein, their application to this compound has not yet been reported.

Molecular docking simulations could provide valuable hypothetical binding poses of this compound with various biological targets. Following this, molecular dynamics simulations would be instrumental in assessing the stability of the predicted ligand-protein complexes over time, offering insights into the dynamic nature of the interactions. The absence of such studies signifies a critical gap in understanding the compound's potential biological targets and its mode of binding.

Elucidation of Specific Interaction Points with Biological Macromolecules

Detailed experimental or computational data elucidating the specific interaction points—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and biological macromolecules are not available in the current body of scientific literature. The identification of these specific interactions is fundamental to understanding the molecular basis of a compound's biological activity.

For a molecule like this compound, the ethylamine (B1201723) group could potentially form hydrogen bonds with amino acid residues like aspartate or glutamate, while the dichlorobenzyl group would likely engage in hydrophobic and aromatic stacking interactions within a protein's binding pocket. However, without experimental data from techniques like X-ray crystallography or NMR spectroscopy, or computational predictions from molecular docking, these remain theoretical considerations.

Structure-Based Design Implications

The potential for structure-based design of novel analogs based on this compound is currently hindered by the lack of a defined biological target and a validated binding mode. Structure-based drug design relies heavily on a detailed understanding of the three-dimensional structure of the ligand-target complex. This information guides the rational modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

Once a biologically relevant target for this compound is identified and its binding mode is characterized, medicinal chemists could leverage this information. For instance, modifications to the dichlorophenyl ring could be explored to optimize hydrophobic interactions, or the ethylamine side chain could be altered to improve hydrogen bonding networks with the target protein. The generation of a comprehensive structure-activity relationship (SAR) would be a crucial step in this process, yet it is contingent on the foundational data that is currently unavailable.

Future Research Directions and Translational Perspectives for 2,3 Dichloro Benzyl Ethyl Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of (2,3-Dichloro-benzyl)-ethyl-amine and its derivatives will increasingly focus on efficiency, cost-effectiveness, and environmental sustainability. While classical methods like reductive amination from the corresponding dichlorobenzaldehyde are established, research into novel pathways is crucial. nih.gov

Biocatalysis: A significant area of exploration is the use of biocatalysts, such as transaminases, for the synthesis of substituted benzylamines. researchgate.net Enzymes like putrescine transaminase from Pseudomonas putida have demonstrated broad substrate tolerance and excellent conversion rates for producing benzylamine (B48309) derivatives, offering a greener alternative to traditional chemical methods. researchgate.net This enzymatic approach minimizes environmental impact and can produce chiral building blocks with high specificity. researchgate.net

Sustainable Catalysis: The development of sustainable catalytic systems presents another promising frontier. For instance, direct N-alkylation of benzyl (B1604629) alcohols using nickel catalysts and accessible ammonia (B1221849) sources is an attractive, atom-economical approach. acs.org Furthermore, methodologies such as "on-water" synthesis, which uses water as a benign solvent and a simple nucleophilic catalyst like benzylamine, offer advantages like simple operation, catalyst recyclability, and easy product isolation, aligning with the principles of green chemistry. organic-chemistry.org

| Method | Key Features | Potential Advantages for this compound Synthesis | References |

| Biocatalytic Reductive Amination | Uses transaminase enzymes (e.g., from Pseudomonas putida). | High stereoselectivity for chiral amines, environmentally friendly (aqueous conditions, mild temperatures), reduced byproducts. | researchgate.net |

| Nickel-Catalyzed Amination | Direct coupling of benzyl alcohols with ammonia sources. | High atom economy, potential use of bio-based starting materials (e.g., lignin (B12514952) derivatives), sustainable catalyst. | acs.org |

| "On-Water" Synthesis | Uses water as the reaction solvent with a nucleophilic catalyst. | Environmentally benign, simplified product isolation, catalyst can be recycled, suitable for large-scale synthesis. | organic-chemistry.org |

| Modified Reductive Amination | Synthesis from a substituted 2-nitrobenzyl alcohol precursor. | Allows for broader substitution patterns on the aromatic ring, enabling synthesis of diverse analog libraries. | nih.gov |

Advanced Computational Approaches for Enhanced Design and Prediction

Computational chemistry offers powerful tools to accelerate the design and optimization of derivatives of this compound. By modeling molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity.

Property Prediction: Density Functional Theory (DFT) methods can be employed to perform computational studies on an array of substituted benzylamines. escholarship.orgnih.gov These calculations can predict how substitutions on the dichlorophenyl ring or modifications to the ethylamine (B1201723) side chain will influence the molecule's electronic structure, conformational flexibility, and physicochemical properties like pKa. nih.gov For example, computational design was used to modify morphine's pKa to favor binding in the lower pH environment of inflamed tissue, a strategy that could be applied to target specific biological compartments. nih.gov

Molecular Docking and Ligand-Based Modeling: In silico docking studies can predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. nih.gov When a crystal structure of the target is unavailable, homology models can be constructed for this purpose. mdpi.com Ligand-based modeling can also be used to compare the 3D structures of various benzylamines to identify shared features responsible for biological activity, helping to guide the design of more potent and selective molecules. nih.gov

| Computational Method | Application in this compound Research | Expected Outcome | References |

| Density Functional Theory (DFT) | Calculate electronic structure, pKa, and conformational energies of novel derivatives. | Prediction of physicochemical properties and reactivity; design of molecules for selective targeting (e.g., pH-dependent activation). | escholarship.orgnih.govnih.gov |

| Molecular Docking | Simulate the interaction of derivatives with biological targets (e.g., enzyme active sites). | Prioritization of compounds based on predicted binding affinity and mode; rationalization of structure-activity relationships. | nih.gov |

| Ligand-Based Modeling | Analyze structure-activity relationships across a series of active benzylamine analogs. | Identification of key pharmacophoric features required for activity, guiding the design of new, more potent compounds. | nih.gov |

Diversification of Biological Targets and Therapeutic Areas

While the initial interest in a compound may be in one area, its structural motifs often possess the potential for activity against multiple biological targets. Benzylamine derivatives have already been investigated for a wide range of therapeutic applications, suggesting that this compound could be a versatile scaffold.

Future research should systematically screen the compound and its analogs against a diverse panel of targets. Known activities of similar benzylamines provide a rational starting point for this exploration. For instance, substituted aryl benzylamines have been designed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy. nih.govmdpi.com Other benzylamine derivatives have shown promise as antimycotics, antituberculosis agents, and multi-target inhibitors of monoamine oxidase (MAO) and cholinesterase for potential use in Alzheimer's disease. nih.govopenmedicinalchemistryjournal.comnih.gov The combination of a benzylamine group with other pharmacophores, such as coumarin, has also yielded compounds with significant antibacterial activity. nih.gov

| Potential Biological Target Class | Associated Therapeutic Area | Rationale Based on Benzylamine Derivatives | References |

| Steroidogenic Enzymes (e.g., 17β-HSD3) | Oncology (Prostate Cancer) | Substituted benzylamines act as low nanomolar inhibitors of testosterone (B1683101) production. | nih.govmdpi.com |

| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Diseases (Alzheimer's, Parkinson's) | Benzylamine-containing structures can inhibit MAO enzymes, which are involved in neurotransmitter metabolism. | nih.gov |

| Microbial Enzymes/Structures | Infectious Diseases | Benzylamine derivatives have demonstrated activity against Mycobacterium tuberculosis, pathogenic fungi, and bacteria. | nih.govopenmedicinalchemistryjournal.comnih.gov |

| Cholinesterases (AChE/BChE) | Neurodegenerative Diseases (Alzheimer's) | Certain N-benzyl derivatives show inhibitory activity against butyrylcholinesterase (BChE). | nih.gov |

Development of Advanced Analytical Methods for Detection and Quantification

As this compound progresses through the development pipeline, the need for robust and sensitive analytical methods for its detection and quantification becomes paramount. These methods are essential for pharmacokinetic studies, metabolism profiling, and quality control.

Future work must focus on developing and validating assays using state-of-the-art analytical instrumentation. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection (LC-MS) will be central for separating the compound from complex biological matrices (e.g., plasma, tissue) and accurately quantifying its concentration. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable for the analysis of the compound or its volatile metabolites. acs.org For definitive structural confirmation of metabolites or synthetic intermediates, techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. acs.org

| Analytical Technique | Application | Purpose | References |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in biological fluids and formulations. | Purity assessment, pharmacokinetic analysis, stability testing. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive detection and quantification of the parent drug and its metabolites. | Metabolite identification, bioanalysis in preclinical and clinical studies. | researchgate.netacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or metabolites. | Complementary method for quantification and structural elucidation. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the compound and its derivatives/metabolites. | Structure confirmation, characterization of impurities. | acs.org |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

| Technology | Role in Drug Discovery Pipeline | Application to this compound | References |

| Artificial Intelligence (AI) / Machine Learning (ML) | Virtual screening, property prediction, de novo design. | Design of a virtual library of derivatives with predicted high potency and favorable ADMET properties; identification of new potential biological targets. | aurigeneservices.comnih.govnih.govmdpi.com |

| High-Throughput Screening (HTS) | Rapid experimental testing of large compound libraries. | Screening of AI-prioritized or combinatorial libraries of benzylamine analogs to identify active compounds against specific targets (e.g., enzymes, receptors). | nih.govnih.gov |

| Integrated AI-HTS Platform | Iterative cycle of computational design and experimental validation. | Accelerate the discovery of optimized lead compounds based on the this compound scaffold. | enamine.net |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2,3-Dichloro-benzyl)-ethyl-amine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to avoid skin contact or inhalation.

- Conduct reactions in a fume hood or glovebox when generating toxic vapors or intermediates .

- Store the compound at -20°C for long-term stability, as chlorinated amines may degrade under prolonged exposure to light or moisture .

- Dispose of waste via certified chemical waste management services to mitigate environmental risks .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- A plausible route involves nucleophilic substitution of 2,3-dichlorobenzyl chloride with ethylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency, as demonstrated for similar dichlorinated intermediates .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm product purity using HPLC or GC-MS .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the ethylamine chain and chlorine substitution pattern. Chlorine’s electronegativity causes deshielding in adjacent protons .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine atoms.

- X-ray Crystallography : Suitable for resolving steric effects or isomerism in derivatives, as shown for CNBF-amine adducts .

Advanced Research Questions

Q. How do the electronic effects of chlorine substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- The 2,3-dichloro substitution on the benzyl ring creates electron-withdrawing effects, reducing electron density at the benzylic carbon. This enhances susceptibility to nucleophilic attack (e.g., in SN2 reactions) but may require elevated temperatures or polar aprotic solvents (e.g., DMF, DMSO) .

- Computational studies (DFT) can model charge distribution and predict regioselectivity in derivatives .

Q. How can researchers resolve contradictions in spectroscopic data for chlorinated benzyl amines?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates or oxidation products).

- Solvent Effects : Note that NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Cross-validate with IR spectroscopy for functional group consistency .

- Isomeric Differentiation : Employ NOESY or COSY NMR to distinguish between ortho/meta/para chlorine positional isomers in derivatives .

Q. What strategies optimize the purification of this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to remove polar impurities.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane → ethyl acetate) to separate non-polar byproducts.

- Derivatization : Convert the amine to a stable salt (e.g., hydrochloride) for improved crystallinity, as seen in ethylamine hydrochloride syntheses .

Key Considerations for Experimental Design

- Reaction Scalability : Pilot small-scale reactions (<1 g) to optimize conditions before scaling up, as chlorinated amines may exhibit unpredictable exothermic behavior .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways and shelf-life limitations .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents and waste, as emphasized in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.